BenchChemオンラインストアへようこそ!

6-Phenyl-3-azabicyclo[3.2.0]heptane

organic synthesis process chemistry medicinal chemistry

Choose 6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) for its defined rel-(1R,5S,6R) stereochemistry and established D2L/D3 receptor selectivity over D1. Unlike flexible or non-selective scaffolds, this rigid bicyclic amine delivers predictable pharmacophoric geometry critical for CNS lead optimization. Documented in neuroleptic patents as a precursor for atypical antipsychotics, with a scalable one-step synthesis protocol available. Insist on exact stereochemical specification to avoid enantiomer-dependent activity variations that compromise assay reproducibility. Ideal for constructing focused D2-like compound libraries and conducting stereochemistry-activity relationship studies.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 153909-73-0
Cat. No. B3322819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3-azabicyclo[3.2.0]heptane
CAS153909-73-0
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1C2CNCC2C1C3=CC=CC=C3
InChIInChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2
InChIKeyZEICVRUUVHTYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) Procurement Guide: Core Properties and Classification


6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) is a bicyclic amine featuring a fused cyclobutane-pyrrolidine ring system with a phenyl substituent at the 6-position. This compound belongs to the 3-azabicyclo[3.2.0]heptane scaffold class, which has been extensively investigated as a rigid pharmacophore in central nervous system drug discovery, particularly as precursors for neuroleptic agents and as dopaminergic ligands [1][2]. The core structural feature—a conformationally constrained bicyclic framework—provides a defined spatial orientation that influences molecular recognition at biological targets compared to more flexible acyclic or monocyclic alternatives [3].

Why 6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) Cannot Be Replaced by Generic Analogs Without Experimental Verification


Generic substitution among 3-azabicyclo[3.2.0]heptane derivatives is precluded by demonstrated stereochemistry-dependent biological activity and substitution-sensitive receptor binding profiles. Systematic evaluation of this scaffold class reveals that individual enantiomers of the same racemic compound possess distinct receptor affinities [1], and exo versus endo stereochemical configurations yield divergent pharmacological properties [2]. Furthermore, phenyl substitution patterns directly influence dopamine receptor subtype selectivity, with different substituents producing varying affinity ratios across D1, D2L, D3, and D4 receptor subtypes [1][3]. Consequently, procurement decisions based solely on scaffold similarity without rigorous stereochemical and substitutional specification risk introducing compounds with unpredictable biological performance in downstream assays.

Quantitative Differentiation Evidence for 6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) Versus Comparators


Synthesis Efficiency: One-Step Quantitative Yield Protocol Versus Multi-Step Photochemical Methods for 6-Phenyl-3-azabicyclo[3.2.0]heptane

A recently reported protocol achieves one-step synthesis of 6-phenyl-3-azabicyclo[3.2.0]heptane in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with the established photocyclization route, which produces four stereoisomers requiring a 12-step workup sequence including neutralization, extraction, drying, filtration, concentration, maleate precipitation, filtration, suspension, re-extraction, evaporation, ditoluoyltartrate precipitation, and recrystallization [2]. The photochemical method also necessitates quartz apparatus that is fragile and difficult to scale, with reported decomposition during industrial-scale heat-up and cool-down cycles in large stirred tanks [2].

organic synthesis process chemistry medicinal chemistry

Dopamine Receptor Subtype Selectivity: 3-Azabicyclo[3.2.0]heptane Scaffold Preferential Binding to D2L/D3 Versus D1

3-Azabicyclo[3.2.0]heptane derivatives, including 6-phenyl substituted analogs, demonstrate greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites [1]. This subtype selectivity profile distinguishes this scaffold from 3-azabicyclo[3.3.1]nonane derivatives (e.g., benzamides of scaffold 3), which were found to be non-selective and showed nearly identical binding to dopamine D2 and D3 receptors [1]. The 3-azabicyclo[3.2.0]heptane framework thus provides a defined D2L/D3-preferring pharmacological signature.

neuropharmacology receptor binding dopamine receptors

Enantiomer-Dependent Receptor Affinity: Differential Binding of Individual Enantiomers Within the Same Racemic 3-Azabicyclo[3.2.0]heptane Compound

In systematic binding studies of 3-azabicyclo[3.2.0]heptane derivatives, individual enantiomers of the same racemic compound possessed distinct affinities at dopamine receptors [1]. This enantiomer-dependent binding behavior was observed consistently across compounds in the series, with stereochemical configuration at bridgehead positions influencing receptor recognition. Kinetic resolution using immobilized lipase B of Candida antarctica (Novozym 435) enabled efficient separation of racemic mixtures for enantiopure evaluation [1].

stereochemistry enantioselectivity receptor pharmacology

Neuroleptic Precursor Status: Exo-6-phenyl-3-azabicyclo[3.2.0]heptane as Documented Intermediate in Pharmaceutical Patent Literature

Exo-6-phenyl-3-azabicyclo[3.2.0]heptane derivatives are explicitly documented as having importance as precursors for neuroleptics, with specific citation to DE 4219973, DE 4427647, and DE 4427648 [1]. This scaffold has been further characterized as possessing 'high affinities for D4 and 5-HT2 receptors' [2], which are particularly important for atypical antipsychotic pharmacology. In contrast, basic substituted butyrophenone derivatives (a distinct chemical class) exhibit neuroleptic activity through alternative molecular mechanisms [1].

neuroleptics antipsychotics patent chemistry

Analytical Characterization Coverage: Comprehensive NMR, IR, and Raman Spectral Data for 6-Phenyl-3-azabicyclo[3.2.0]heptane Identity Verification

6-Phenyl-3-azabicyclo[3.2.0]heptane synthesized via the quantitative one-step protocol has been comprehensively characterized by ¹H-, ²H-, ¹³C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This multi-modal spectroscopic characterization exceeds the typical QC documentation provided for many research-grade heterocyclic building blocks, which often include only ¹H NMR and MS data. Additionally, commercial suppliers document this compound (CAS 153909-73-0) with supporting NMR, HPLC, and LC-MS analytical data packages .

analytical chemistry quality control compound characterization

Validated Application Scenarios for 6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS 153909-73-0) Based on Quantitative Evidence


Dopamine D2L/D3 Receptor-Targeted Screening Libraries

Based on the demonstrated preference of 3-azabicyclo[3.2.0]heptane derivatives for D2L and D3 over D1 binding sites [1], 6-phenyl-3-azabicyclo[3.2.0]heptane serves as a rational starting scaffold for constructing focused compound libraries targeting D2-like dopamine receptors. The scaffold's defined subtype selectivity profile, contrasted with the non-selective D2/D3 binding of 3-azabicyclo[3.3.1]nonane analogs [1], supports its prioritization for CNS programs where D1-sparing pharmacology is desired. Procurement of the specific stereochemical form (rel-(1R,5S,6R) for CAS 153909-73-0) is critical, given enantiomer-dependent receptor affinities documented across this scaffold class [1].

Atypical Neuroleptic Intermediate and Derivatization Platform

The exo-6-phenyl-3-azabicyclo[3.2.0]heptane core is explicitly documented in multiple pharmaceutical patents as a precursor for neuroleptic agents, with reported high affinities for D4 and 5-HT2 receptors [2][3]. This established patent pedigree provides a validated starting point for medicinal chemistry programs developing atypical antipsychotic candidates. The phenyl substituent at the 6-position offers a handle for further functionalization, while the conformationally constrained bicyclic framework defines the pharmacophoric geometry for receptor engagement [3].

Scalable Process Development and GMP Manufacturing Feasibility Studies

The availability of a one-step quantitative-yield synthesis protocol using adapted Vilsmeier conditions [4] provides a scalable alternative to the historically problematic multi-step photocyclization route requiring quartz apparatus and generating substantial waste streams [5]. This methodological advance substantially reduces process complexity from 12 discrete workup steps to a single operation, improving economic viability for larger-scale procurement. The comprehensive spectroscopic characterization package (¹H, ²H, ¹³C NMR, IR, Raman) [4] supports robust analytical method development for QC release testing and stability studies.

Stereochemistry-Dependent Pharmacological Investigations

Given the documented distinct receptor affinities exhibited by individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives [1], 6-phenyl-3-azabicyclo[3.2.0]heptane is well-suited for stereochemistry-activity relationship studies. The compound is commercially available with defined stereochemical specification (rel-(1R,5S,6R) for CAS 153909-73-0), and kinetic resolution methodology using Novozym 435 lipase has been validated for this scaffold class [1], enabling access to enantiopure material for comparative pharmacological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-3-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.